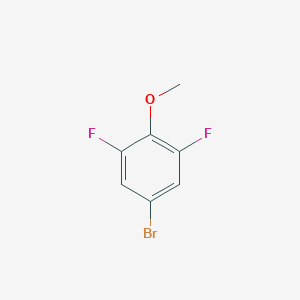

4-Bromo-2,6-difluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOQKISJPOWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378339 | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104197-14-0 | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104197-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Bromo-2,6-difluoroanisole?

An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-2,6-difluoroanisole

Introduction

This compound (CAS No. 104197-14-0) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on an anisole core, makes it a highly versatile and valuable building block.[2] The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]

This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its physicochemical characteristics, spectroscopic signature, reactivity, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility and handling.

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid at room temperature.[1] Its physical properties are critical for designing synthetic processes and ensuring safe handling and storage.[1]

| Property | Value | Source |

| CAS Number | 104197-14-0 | [1][2] |

| Molecular Formula | C₇H₅BrF₂O | [3] |

| Molecular Weight | 223.01 g/mol | [3] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Density | ~1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | ~214.2 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | ~98.5 ± 10.2 °C | [1] |

| Refractive Index | ~1.500 | [1] |

Reactivity and Synthetic Applications

The synthetic versatility of this compound is derived from the distinct reactivity of its functional groups. The bromine atom serves as a primary handle for cross-coupling reactions, while the ortho-fluorine atoms modulate the electronic properties of the aromatic ring.

The Versatile Bromine Atom: A Gateway to Cross-Coupling

The carbon-bromine bond is the most reactive site for transformations involving transition metal catalysis. This allows for the facile construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in the synthesis of pharmaceuticals and advanced materials.[1][2]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. This compound is an excellent substrate for this reaction.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium(0) species is the active catalyst.[4][5] Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[6] The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,6-difluoroanisole: Structure, Properties, and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluoroanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The document details its structural formula, physicochemical properties, and reactivity. A significant focus is placed on the isomeric landscape of bromodifluoroanisoles, offering a comparative analysis of their structures and potential properties. While a definitive, publicly available synthesis protocol for this compound is not widely documented, this guide proposes a scientifically sound synthetic strategy based on established organic chemistry principles. Furthermore, this guide discusses the potential applications of this molecule and its isomers, particularly in the context of drug discovery and the development of advanced materials.

Introduction

Fluorinated organic molecules have garnered significant attention in the fields of drug discovery, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound is a key representative of this class of compounds, featuring a synthetically versatile bromine atom and two electron-withdrawing fluorine atoms on an anisole core. This combination of functionalities makes it an attractive building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound and its related isomers.

This compound: Core Compound Profile

Structural Formula and Chemical Identity

This compound is a substituted aromatic ether. The core structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a bromine atom, and two fluorine atoms. The substituents are arranged to give the molecule C₂v symmetry.

-

IUPAC Name: 1-Bromo-3,5-difluoro-2-methoxybenzene

-

CAS Number: 104197-14-0[1]

-

Molecular Formula: C₇H₅BrF₂O[2]

-

Molecular Weight: 223.02 g/mol

-

SMILES: COC1=C(F)C=C(Br)C=C1F[2]

-

InChI Key: CDOQKISJPOWBKC-UHFFFAOYSA-N[2]

Diagram of this compound Structure:

Caption: Structural formula of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Molecular Weight | 223.02 g/mol | Calculated |

| Density | ~1.6 g/cm³ | [1] |

| Boiling Point | ~214.2 °C at 760 mmHg | [1] |

| Flash Point | ~98.5 °C | [1] |

| Refractive Index | ~1.500 | [1] |

| CAS Number | 104197-14-0 | [1] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its trifunctional substitution pattern.

-

Bromine Atom: The bromine atom at the 4-position is a versatile handle for various organic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Fluorine Atoms: The two fluorine atoms at the 2- and 6-positions are strong electron-withdrawing groups. They significantly influence the electron density of the aromatic ring, making it more electron-deficient. This can affect the regioselectivity of further electrophilic aromatic substitution reactions and can also activate the ring towards nucleophilic aromatic substitution, although the latter is less common for bromoarenes compared to their chloro or nitro counterparts.

-

Methoxy Group: The methoxy group is an activating, ortho-, para-directing group. However, in this molecule, both ortho positions are blocked by fluorine atoms, and the para position is occupied by bromine. Its electronic influence will still play a role in the overall reactivity of the molecule.

Isomers of Bromo-difluoroanisole

Several positional isomers of bromo-difluoroanisole exist, each with potentially distinct physical, chemical, and biological properties. The substitution pattern on the aromatic ring can significantly impact factors such as dipole moment, steric hindrance, and electronic effects, which in turn influence reactivity, solubility, and biological activity. Below is a brief overview of some of these isomers.

| Isomer Name | CAS Number | Structure | Key Features |

| 2-Bromo-4,6-difluoroanisole | 202865-59-6 | Methoxy group is ortho to the bromine. | |

| 4-Bromo-2,3-difluoroanisole | N/A | Fluorine atoms are adjacent. | |

| 4-Bromo-3,5-difluoroanisole | 202865-61-0 | Methoxy group is meta to the bromine. |

Diagram of Isomeric Structures:

Caption: Comparison of this compound and an isomer.

The synthesis and properties of these isomers are less documented in readily available literature compared to their aniline counterparts. However, their utility as building blocks in organic synthesis can be inferred from their structures. The position of the bromine atom will primarily dictate their application in cross-coupling reactions, while the fluorine and methoxy groups will modulate the electronic properties and steric environment of the molecule.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Rationale for the Proposed Synthesis

-

Starting Material: 2,6-Difluoroanisole is a commercially available and logical starting material.

-

Reaction: Electrophilic aromatic substitution (bromination) is a well-established method for introducing a bromine atom onto an activated aromatic ring. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions.

-

Regioselectivity: In 2,6-difluoroanisole, both ortho positions are blocked by fluorine atoms. Therefore, the bromination is expected to occur exclusively at the para position, leading to the desired this compound with high regioselectivity.

-

Reagents: A common and effective reagent system for this type of bromination is molecular bromine (Br₂) in a suitable solvent, such as acetic acid.

Hypothetical Experimental Protocol

This is a hypothetical protocol and should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a solution of 2,6-difluoroanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of bromine in glacial acetic acid dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of readily available experimental spectroscopic data for this compound, the following are predicted data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule.

-

A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

-

A triplet or a complex multiplet for the two equivalent aromatic protons in the region of 7.0-7.5 ppm, with coupling to the two fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with couplings to the fluorine atoms.

-

A signal for the methoxy carbon around 55-60 ppm.

-

Four signals for the aromatic carbons, with two of them showing significant carbon-fluorine coupling constants (JC-F). The carbon attached to the fluorine atoms will exhibit a large one-bond coupling constant, while the other carbons will show smaller two- and three-bond couplings.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Applications and Future Perspectives

This compound, as a functionalized fluorinated aromatic compound, holds significant potential in several areas of chemical research and development.

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel pharmaceutical agents. The difluorinated methoxybenzene motif is present in a number of biologically active molecules, and the bromine atom allows for the introduction of diverse functionalities to explore structure-activity relationships.

-

Materials Science: The electronic properties imparted by the fluorine atoms make this molecule and its derivatives interesting candidates for the development of new materials, such as liquid crystals, polymers, and organic electronics.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This compound could be a valuable precursor for the synthesis of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable synthetic building block with a unique combination of reactive sites and electronic properties. While detailed experimental data for this specific compound is not widely published, its structural features and the well-established chemistry of its functional groups allow for a confident prediction of its reactivity and a plausible synthetic strategy. The exploration of its chemistry and that of its isomers is a promising avenue for the discovery of new molecules with valuable applications in medicine, agriculture, and materials science. This technical guide serves as a foundational resource to encourage and support further research into this intriguing class of fluorinated compounds.

References

- The Chemical Profile of this compound: Properties and Handling. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound (C7H5BrF2O) - PubChemLite.PubChemLite.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-difluoro-2-methoxybenzene (CAS 104197-14-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 104197-14-0. It is important to note that while the initial topic referenced a more complex structure, the definitive CAS identifier 104197-14-0 corresponds to 5-Bromo-1,3-difluoro-2-methoxybenzene , also known as 4-Bromo-2,6-difluoroanisole. This document will focus exclusively on the verified data for this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Understanding its physicochemical characteristics is paramount for its effective handling, application in synthetic chemistry, and for ensuring laboratory safety.

Chemical Identity and Core Physicochemical Data

5-Bromo-1,3-difluoro-2-methoxybenzene is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. This combination of functional groups dictates its reactivity and physical properties.

| Identifier | Value | Source |

| CAS Number | 104197-14-0 | [1][2][3][4] |

| IUPAC Name | 5-Bromo-1,3-difluoro-2-methoxybenzene | [2][4] |

| Synonyms | This compound | [3][4] |

| Molecular Formula | C7H5BrF2O | [2][3][4] |

| Molecular Weight | 223.01 g/mol | [2][3][4] |

| InChI Key | CDOQKISJPOWBKC-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=C(F)C=C(Br)C=C1F | [3][4] |

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical data for 5-Bromo-1,3-difluoro-2-methoxybenzene, compiled from various chemical databases.

| Property | Value | Source |

| Appearance | Clear, light yellow to brown liquid | [1][4] |

| Boiling Point | 80-100°C at 15 mmHg; 214.2 ± 35.0 °C at 760 mmHg | [1][2][4] |

| Density | 1.6 - 1.65 g/cm³ | [1][2][4] |

| Refractive Index | 1.5100 | [1][4] |

| Flash Point | 98.5 ± 10.2 °C | [2] |

| Water Solubility | Insoluble | [1][4] |

| Organic Solvent Solubility | Soluble in ether, chloroform, and benzene | [5] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

| LogP | 3.19 | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for the practical application of any chemical compound. Below are generalized, yet detailed, methodologies for assessing key parameters of 5-Bromo-1,3-difluoro-2-methoxybenzene.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at reduced pressure, which is a common practice for substances that may decompose at their atmospheric boiling point.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum pump, a manometer to monitor the pressure, a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a receiving flask.

-

Procedure:

-

Place a sample of 5-Bromo-1,3-difluoro-2-methoxybenzene in the distillation flask.

-

Gradually reduce the pressure in the system to the desired level (e.g., 15 mmHg) using the vacuum pump.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

-

Measurement of Density

Methodology:

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume).

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Solubility Assessment

A qualitative assessment of solubility in water and organic solvents is a fundamental property.

Methodology:

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

To separate test tubes, add a small, measured amount of 5-Bromo-1,3-difluoro-2-methoxybenzene.

-

Add a measured volume of the solvent to be tested (e.g., water, ether, chloroform, benzene).

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Allow the mixture to stand and observe for the presence of a single, clear phase (soluble) or the persistence of two distinct phases or a cloudy suspension (insoluble or sparingly soluble).

-

Workflow for Quality Control and Characterization

The following diagram illustrates a typical workflow for the quality control and characterization of an organic intermediate like 5-Bromo-1,3-difluoro-2-methoxybenzene.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical intermediate.

Safety and Handling

According to available safety data, 5-Bromo-1,3-difluoro-2-methoxybenzene is classified as an irritant.[1]

-

Hazard Codes: Xi, F

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.

-

Safety Statements:

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

-

The compound is also noted to be light-sensitive, and therefore should be stored in a cool, dry place away from light.[1][4]

Applications in Synthesis

As an important raw material and intermediate, 5-Bromo-1,3-difluoro-2-methoxybenzene is utilized in various organic synthesis pathways.[1] The presence of bromine provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the electronic properties and metabolic stability of the final products, which is a desirable feature in the design of pharmaceuticals and agrochemicals.

Conclusion

The physicochemical properties of 5-Bromo-1,3-difluoro-2-methoxybenzene (CAS 104197-14-0) define its behavior and utility as a chemical intermediate. A thorough understanding of its identity, physical constants, solubility, and safety profile is essential for researchers and chemists who work with this compound. The data and protocols presented in this guide are intended to support the safe and effective use of this valuable synthetic building block.

References

- 5-Bromo-1,3-difluoro-2-methoxybenzene | CAS#:104197-14-0 | Chemsrc. [Link]

- CAS 104197-14-0 - ChemBK. [Link]

Sources

A Guide to the Spectroscopic Analysis of 4-Bromo-2,6-difluoroanisole for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Building Block

In the landscape of modern pharmaceutical and materials science research, halogenated organic compounds play a pivotal role as versatile intermediates. Among these, 4-Bromo-2,6-difluoroanisole stands out as a critical building block. Its unique substitution pattern—a bromine atom susceptible to cross-coupling reactions and two electron-withdrawing fluorine atoms ortho to a methoxy group—imparts specific reactivity and conformational properties that are highly sought after in the synthesis of complex molecular targets.[1] A thorough understanding of its molecular structure is paramount for its effective utilization, and this is where spectroscopic analysis becomes an indispensable tool.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer expert interpretation of the spectral data. The causality behind experimental choices will be explained, ensuring a robust and self-validating analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Materials and Equipment:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: a wide spectral width to encompass the chemical shifts of aromatic fluorine atoms, and a suitable number of scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to show two main signals: one for the aromatic protons and one for the methoxy group protons.

-

Aromatic Protons (H-3 and H-5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They will appear as a single signal. The electron-withdrawing effects of the two ortho-fluorine atoms and the para-bromine atom will deshield these protons, causing them to resonate downfield. The signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal will be found in the typical upfield region for methoxy groups.

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.0 - 7.3 | Triplet (t) | 2H | H-3, H-5 |

| 2 | 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct carbon signals are expected.

-

C-1 (ipso-carbon attached to -OCH₃): This carbon will be significantly influenced by the electronegative oxygen and fluorine atoms, and its signal will appear downfield. It will likely appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

-

C-2 and C-6 (carbons attached to Fluorine): These carbons are equivalent and will show a large one-bond coupling to fluorine (¹JCF), resulting in a doublet. This large coupling constant is a characteristic feature of carbons directly bonded to fluorine.

-

C-3 and C-5 (carbons attached to Hydrogen): These equivalent carbons will appear as a triplet due to coupling to the adjacent fluorine atoms (²JCF).

-

C-4 (ipso-carbon attached to Bromine): The signal for this carbon will be influenced by the bromine atom and will appear in the aromatic region.

-

Methoxy Carbon (-OCH₃): This carbon will give a single peak in the upfield region.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | 150 - 160 | Doublet (¹JCF) | C-2, C-6 |

| 2 | 145 - 155 | Triplet (²JCF) | C-1 |

| 3 | 115 - 125 | Triplet (²JCF) | C-3, C-5 |

| 4 | 110 - 120 | Singlet | C-4 |

| 5 | 55 - 65 | Singlet | -OCH₃ |

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent.

-

Fluorine Atoms (F-2 and F-6): A single signal is expected for the two equivalent fluorine atoms. This signal will be a triplet due to coupling with the two adjacent aromatic protons (³JHF). The chemical shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | -110 to -140 | Triplet (t) | F-2, F-6 |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid or solid samples with minimal sample preparation.

Step-by-Step Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | -OCH₃ |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch (asymmetric) | Aryl ether |

| 1000 - 1100 | C-O stretch (symmetric) | Aryl ether |

| 1100 - 1400 | C-F stretch | Aryl fluoride |

| 500 - 600 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common ionization technique that involves bombarding the sample with a high-energy electron beam.

Step-by-Step Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then ionized by an electron beam (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Process:

Caption: The fundamental steps involved in obtaining a mass spectrum.

Mass Spectral Interpretation

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.[4] The predicted monoisotopic mass is 221.94917 Da.[4]

-

Fragmentation Pattern: Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a stable phenoxy cation, and the loss of a formyl radical (•CHO) or carbon monoxide (CO) from this intermediate. The presence of the halogen atoms will also influence the fragmentation pattern.

Predicted Mass Spectral Data:

| m/z (predicted) | Ion | Interpretation |

| 222/224 | [C₇H₅BrF₂O]⁺ | Molecular ion (M⁺, M⁺+2) |

| 207/209 | [C₆H₂BrF₂O]⁺ | Loss of •CH₃ |

| 179/181 | [C₅H₂BrF₂]⁺ | Loss of CO from [M-CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated π-systems.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

Step-by-Step Procedure:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

-

Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

UV-Vis Spectral Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The methoxy group is an auxochrome that typically causes a bathochromic (red) shift of the benzene absorption bands. The halogen substituents may also influence the position and intensity of the absorption maxima. The spectrum is anticipated to show a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) around 250-290 nm.

Predicted UV-Vis Absorption Maxima (λmax):

| Predicted λmax (nm) | Transition Type |

| ~ 210 - 230 | π → π |

| ~ 260 - 280 | n → π |

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹⁹F NMR, IR, MS, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its molecular structure. The data obtained from these orthogonal analytical methods are self-validating and offer a complete picture of the compound's atomic connectivity, functional groups, and electronic properties. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and utilize this important synthetic intermediate in their endeavors. The presented protocols and interpretations are grounded in established spectroscopic principles and provide a framework for the rigorous characterization of novel molecules.

References

- PubChem. 4-Bromo-2,6-difluoroaniline.

- PrepChem. Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]

- Sharma, V., et al.

- PubChem. 2-Bromo-4,6-Difluoroaniline.

- Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

- PubChemLite. This compound (C7H5BrF2O). [Link]

- PubChemLite. 4-bromo-2,6-difluoroaniline (C6H4BrF2N). [Link]

- NIST. 2-Bromo-4,6-difluoroaniline. NIST WebBook. [Link]

- LibreTexts. 13C-NMR. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of this compound: Properties and Handling. [Link]

- ResearchGate.

- precisionFDA. 4-BROMO-2,6-DIFLUOROANILINE. [Link]

- MySkinRecipes. This compound. [Link]

- ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)

- MDPI.

- ResearchGate.

- SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene. [Link]

- SpectraBase. 1-Bromo-2,6-difluorobenzene. [Link]

- SpectraBase. 1-Bromo-4-fluoro-benzene. [Link]

Sources

1H NMR and 13C NMR spectra of 4-Bromo-2,6-difluoroanisole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed theoretical analysis and predicted spectral data for the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in the fundamental principles of NMR, focusing on the interplay of substituent effects on the aromatic ring. This guide will serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who work with halogenated and fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a methoxy group, two fluorine atoms, and a bromine atom. This combination of electron-donating and electron-withdrawing groups, along with the presence of NMR-active fluorine nuclei, makes its structural analysis by NMR spectroscopy particularly insightful. Understanding the electronic environment of such molecules is crucial for predicting their reactivity, designing new synthetic pathways, and for structure-activity relationship (SAR) studies in drug development. NMR provides a precise map of the hydrogen and carbon framework of the molecule, revealing subtle electronic effects through chemical shifts and spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the methoxy group protons and another for the aromatic protons.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Methoxy groups on an aromatic ring typically resonate in the range of 3.7-4.0 ppm.[1] The electron-withdrawing nature of the two ortho-fluorine substituents may cause a slight downfield shift of this signal compared to anisole itself.

Aromatic Protons (Ar-H)

Due to the symmetry of the molecule, the two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent. These protons are coupled to the two adjacent fluorine atoms at C2 and C6. The spin-spin coupling between ¹H and ¹⁹F nuclei is a key feature in the NMR spectra of fluorinated compounds.[2]

The signal for the aromatic protons is expected to be a triplet. This is due to coupling to the two equivalent fluorine atoms (n=2), following the n+1 rule for spin-1/2 nuclei. The expected coupling constant for a three-bond H-F coupling (³JHF) in aromatic systems is typically in the range of 7-10 Hz.

The chemical shift of these protons is influenced by three substituents:

-

Methoxy group (-OCH₃): This is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (shielding).

-

Fluorine atoms (-F): Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, which deshields nearby protons, causing a downfield shift.

-

Bromine atom (-Br): Bromine is also electronegative and acts as an electron-withdrawing group through induction, leading to deshielding.

The net effect on the chemical shift of the C3 and C5 protons will be a balance of these competing influences. Given the presence of two ortho-fluorines and one para-bromine, a downfield shift relative to benzene (7.36 ppm) is anticipated.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~ 3.9 | Singlet | 3H | - | -OCH₃ |

| ~ 7.2 - 7.5 | Triplet | 2H | ³JHF ≈ 8 | H-3, H-5 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will provide detailed information about the carbon skeleton. Due to the molecule's symmetry, four signals are expected for the six aromatic carbons, along with one signal for the methoxy carbon. A significant feature will be the splitting of carbon signals due to coupling with the fluorine atoms (nJCF).[4][5]

-

C1 (ipso-carbon attached to -OCH₃): This carbon is expected to be significantly deshielded due to the attached electronegative oxygen atom. It will also exhibit coupling to the two ortho-fluorine atoms (²JCF), likely appearing as a triplet.

-

C2 and C6 (carbons attached to -F): These carbons will show a large one-bond coupling to fluorine (¹JCF), which is typically in the range of 240-320 Hz for aromatic systems.[2] This will result in a doublet. The direct attachment to the highly electronegative fluorine will cause a significant downfield chemical shift.

-

C3 and C5 (carbons attached to -H): These carbons will be coupled to the adjacent fluorine atoms (²JCF), appearing as a triplet. Their chemical shift will be influenced by the ortho-methoxy, ortho-bromine, and para-fluorine substituents.

-

C4 (ipso-carbon attached to -Br): The chemical shift of this carbon is influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone.[6] This carbon will be coupled to the two meta-fluorine atoms (³JCF), likely appearing as a triplet with a smaller coupling constant.

-

Methoxy Carbon (-OCH₃): This carbon will appear as a singlet in the aliphatic region, typically around 55-65 ppm.[1][7] It may exhibit a small four-bond coupling to the fluorine atoms (⁴JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) (Hz) | Assignment |

| ~ 155 - 160 | Doublet | ¹JCF ≈ 250 | C-2, C-6 |

| ~ 140 - 145 | Triplet | ²JCF ≈ 20-30 | C-1 |

| ~ 115 - 120 | Triplet | ²JCF ≈ 15-25 | C-3, C-5 |

| ~ 110 - 115 | Triplet | ³JCF ≈ 5-10 | C-4 |

| ~ 56 - 62 | Singlet (or narrow triplet) | ⁴JCF ≈ 1-3 | -OCH₃ |

Experimental Considerations

Sample Preparation and Solvent Selection

For acquiring high-quality NMR spectra, this compound should be dissolved in a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence the chemical shifts of the analyte due to solvent-solute interactions.[8][9][10] For instance, aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) compared to less interactive solvents like CDCl₃.[9]

Protocol for Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

NMR Instrument Parameters

Standard ¹H and ¹³C NMR experiments can be performed on a spectrometer with a field strength of 300 MHz or higher. For more detailed analysis, higher field strengths (e.g., 500 or 600 MHz) are beneficial for better signal dispersion. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for NMR spectral analysis and structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct patterns that are highly informative for its structural verification. The analysis hinges on understanding the additive effects of the methoxy, fluoro, and bromo substituents on the chemical shifts of the aromatic ring's protons and carbons. Furthermore, the presence of fluorine introduces characteristic spin-spin couplings (¹H-¹⁹F and ¹³C-¹⁹F), which are crucial for unambiguous signal assignment. This guide provides a robust theoretical framework for interpreting the NMR data of this and structurally related compounds, serving as a practical tool for chemists in research and development.

References

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

- Barton, D., & Ollis, W. D. (1979). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

- Adcock, W., & Cox, D. P. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 785-789. [Link]

- University of Puget Sound. (n.d.).

- Takahashi, O., et al. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(1), 221-229. [Link]

- Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

- Nanalysis. (2019, September 3).

- JoVE. (2025, May 22).

- Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

- Kuma, H., & Yamada, S. (1982). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (1), 130-133. [Link]

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

- Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]

- Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2005).

- Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(9), 2365-2371. [Link]

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

- Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2005).

- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4613–4624. [Link]

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

- Adcock, W., & Cox, D. P. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C-19F coupling constants.

- Emsley, J. W., & Lindon, J. C. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Academic Press. [Link]

- Chem 203. (n.d.).

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

- Faehl, L. G., & Dungan, C. H. (1979). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 101(22), 6571-6576. [Link]

- Notario, R., & Fabian, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(46), 29196-29204. [Link]

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21. [Link]

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Novotny, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 540-547. [Link]

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2161. [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

- Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6299–6307. [Link]

- Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

- Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

- Lo, S. L., & Richards, R. E. (1966). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 88(19), 4377-4380. [Link]

- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]

- Gowda, B. T., et al. (2007). Shifts in the position of benzene protons (δ 7.27) caused by substituents.

- Chemistry – An Asian Journal. (2018, March 15). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

- Amero, C., et al. (2009). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of visualized experiments : JoVE, (33), 1584. [Link]

- Akaba, R., et al. (1985). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Agrawal, P. K., & Bansal, M. C. (2003). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2,6-difluoroanisole

Introduction

4-Bromo-2,6-difluoroanisole is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. The precise characterization of this molecule is critical for quality control, metabolic studies, and ensuring the integrity of synthetic pathways. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of this compound, offering insights for researchers, scientists, and drug development professionals. While an experimental mass spectrum for this specific molecule is not publicly available, this guide will present a detailed predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds.

Core Concepts in the Mass Spectrometry of this compound

The fragmentation of this compound in a mass spectrometer is primarily influenced by its key structural features: the anisole group (a methoxy group on a benzene ring), two fluorine atoms, and a bromine atom. The ionization method employed will significantly impact the resulting mass spectrum.

Electron Ionization (EI): A Hard Ionization Technique

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that leads to extensive fragmentation of the analyte molecule.[1] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for structural confirmation. The process begins with the bombardment of the this compound molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often unstable and undergoes a series of predictable fragmentation pathways to yield more stable ions.

Electrospray Ionization (ESI): A Soft Ionization Technique

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that imparts minimal excess energy to the analyte.[2] This is particularly useful for analyzing larger, more labile molecules, but for a small, neutral molecule like this compound, ionization via ESI would typically require the formation of adducts, such as [M+H]+ or [M+Na]+.[3] ESI mass spectra of this compound are expected to show a prominent molecular ion or adduct ion with minimal in-source fragmentation. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is necessary.

Predicted Electron Ionization (EI) Fragmentation of this compound

The monoisotopic mass of this compound (C7H5BrF2O) is 221.9492 Da.[4] The presence of bromine, with its two major isotopes 79Br and 81Br in nearly a 1:1 ratio, will result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

The predicted fragmentation cascade is as follows:

-

Formation of the Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 222 and 224.

-

Loss of a Methyl Radical (•CH3): A primary and highly characteristic fragmentation pathway for anisoles is the cleavage of the O-CH3 bond, leading to the loss of a methyl radical. This results in a stable phenoxy cation.

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a neutral molecule of carbon monoxide.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical. This can happen from the molecular ion or subsequent fragment ions.

-

Other Fragmentation Pathways: Other less prominent fragmentation pathways may include the loss of fluorine or cleavage of the aromatic ring.

Predicted Major Fragments in the EI Mass Spectrum

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 222/224 | [C7H5BrF2O]•+ | - | Molecular Ion (M•+) with characteristic 1:1 bromine isotope pattern. |

| 207/209 | [C6H2BrF2O]+ | •CH3 | Loss of a methyl radical from the molecular ion. This is expected to be a major fragment. |

| 179/181 | [C5H2BrF2]+ | CO | Loss of carbon monoxide from the [M-CH3]+ ion. |

| 143 | [C7H5F2O]+ | •Br | Loss of a bromine radical from the molecular ion. |

| 128 | [C6H2F2O]+• | •Br, •CH3 | Loss of both a bromine and a methyl radical from the molecular ion. |

Visualization of the Predicted EI Fragmentation Pathway

Sources

A Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2,6-difluoroanisole

Abstract

4-Bromo-2,6-difluoroanisole is a highly versatile and strategically important building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The reactivity of its carbon-bromine (C-Br) bond is finely tuned by the interplay of electronic and steric effects imparted by the ortho-fluoro and para-methoxy substituents. This guide provides an in-depth analysis of the C-Br bond's reactivity, offering a framework for its strategic manipulation in key synthetic transformations. We will explore the foundational principles governing its behavior and provide field-proven protocols for its application in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, elucidating the causal factors behind experimental design and execution.

Introduction: The Strategic Importance of this compound

The utility of this compound (CAS: 104197-14-0) stems from its unique substitution pattern. The bromine atom serves as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The two ortho-fluorine atoms and the para-methoxy group are not mere spectators; they actively modulate the molecule's electronic properties and steric profile, influencing not only the reactivity of the C-Br bond but also the physicochemical characteristics of the resulting products.[1] Understanding the nuanced reactivity of this C-Br bond is paramount for researchers aiming to leverage this key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics, which are critical for process design, handling, and safety.

| Property | Value | Source |

| CAS Number | 104197-14-0 | [1] |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | N/A |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Density | ~1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | ~214.2 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | ~98.5 ± 10.2 °C | [1] |

Note: Handle this compound in accordance with standard laboratory safety protocols, including the use of personal protective equipment. Always consult the Safety Data Sheet (SDS) before use.[1]

The Electronic and Steric Landscape of the C-Br Bond

The reactivity of the C-Br bond in this compound is not simply that of a generic aryl bromide. It is a direct consequence of the electronic tug-of-war between its substituents.

-

Inductive Effect (-I): The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds of the aromatic ring, pulling electron density away from the carbon atoms. This makes the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[3]

-

Mesomeric Effect (+M): The para-methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the aromatic π-system. This is a powerful electron-donating resonance effect, which increases electron density on the ring, particularly at the ortho and para positions.

-

Steric Hindrance: The two fluorine atoms flanking the C-Br bond create significant steric bulk. While fluorine has a relatively small van der Waals radius, the presence of two ortho substituents can hinder the approach of bulky reagents or catalyst complexes to the reaction center.[4][5] This steric shielding is a critical factor in determining the feasibility and rate of certain reactions.

The synergy of these effects makes the C-Br bond an excellent handle for transformations that proceed via oxidative addition, such as palladium-catalyzed cross-couplings. The electron-withdrawing fluorine atoms activate the bond towards this step, which is often rate-limiting in catalytic cycles.

Caption: Interplay of electronic and steric effects on the C-Br bond.

Key Transformations of the C-Br Bond

The primary utility of the C-Br bond in this molecule is its participation in reactions that form new bonds, most notably through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pillars of modern organic synthesis, enabling the construction of complex molecular frameworks under relatively mild conditions.[6] They generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[7] It is widely used due to the stability and low toxicity of the boronic acid reagents.[7]

Causality in Protocol Design:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, but more modern catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) can offer higher turnover numbers and broader substrate scope.[8]

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium center.[7]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl bromide and catalyst.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide.[10] It has largely replaced harsher classical methods for synthesizing aryl amines.[10]

Causality in Protocol Design:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the reductive elimination step—often the most challenging step in C-N coupling—and prevent catalyst decomposition.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and reactive intermediates.[13]

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Reactant Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Execution: Seal the vial and heat to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[14] The reaction uniquely employs a dual-catalyst system.[14][15]

Causality in Protocol Design:

-

Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition of the C-Br bond.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium center than the alkyne itself.[16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves two purposes: it acts as the solvent and neutralizes the HBr generated during the reaction, driving the formation of the copper acetylide.[9]

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a Schlenk flask under argon, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (1-3 mol%), and copper(I) iodide (CuI) (2-5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine followed by the terminal alkyne (1.1-1.5 equiv).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction by TLC. The formation of triethylammonium bromide salt may be observed as a precipitate.

-

Work-up: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Metal-Halogen Exchange: Grignard Reagent Formation

Beyond palladium catalysis, the C-Br bond can be transformed via metal-halogen exchange to form highly nucleophilic organometallic reagents.

Causality in Protocol Design:

-

Magnesium: The reaction involves the insertion of magnesium metal into the C-Br bond.[17][18] The magnesium must be activated to break through its passivating oxide layer; methods include crushing the turnings or using an activating agent like iodine or 1,2-dibromoethane.[19]

-

Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are mandatory.[18][19] They are aprotic, preventing the destruction of the highly basic Grignard reagent, and they stabilize the reagent by coordinating to the magnesium center.[18]

-

Inert Atmosphere: The reaction must be conducted under strictly anhydrous and anaerobic conditions, as Grignard reagents react rapidly with water and oxygen.[19]

Field-Proven Experimental Protocol: Grignard Reagent Formation

-

Apparatus Setup: Assemble a three-neck flask fitted with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware thoroughly.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a small crystal of iodine. Gently heat the flask under a flow of inert gas until violet iodine vapor is observed, then allow it to cool.

-

Reaction Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Reagent Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions.

Comparative Reactivity and Workflow

The choice of reaction depends on the desired transformation. The following table summarizes the key parameters for the discussed palladium-catalyzed reactions.

| Reaction | Coupling Partner | Key Reagents | Typical Conditions | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base (K₂CO₃) | Toluene/H₂O, 80-100 °C | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd Catalyst, Ligand, Base (NaOtBu) | Toluene, 80-110 °C | C(sp²)-N |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Et₃N, RT-60 °C | C(sp²)-C(sp) |

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes start [label="Reactant Preparation\n(this compound,\nCoupling Partner, Reagents)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Inert Atmosphere,\nSolvent Addition)"]; reaction [label="Thermal Reaction\n(Heating & Stirring)"]; monitoring [label="Reaction Monitoring\n(TLC, GC-MS, LC-MS)"]; workup [label="Aqueous Work-up\n(Quenching & Extraction)"]; purification [label="Purification\n(Column Chromatography)"]; analysis [label="Product Analysis\n(NMR, MS)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label=" Incomplete", style=dashed]; monitoring -> workup [label=" Complete"]; workup -> purification; purification -> analysis;

}

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The C-Br bond in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is enhanced by the strong inductive effect of the ortho-fluorine atoms, making it an excellent substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By understanding the underlying electronic and steric principles and employing robust, field-proven protocols, researchers can effectively harness the synthetic potential of this key building block to construct complex and valuable molecules.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemical Profile of this compound: Properties and Handling.

- PubMed. (2019, December 11). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.

- Wikipedia. (n.d.). Grignard reagent.

- Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 102(1), 27-31.

- Wikipedia. (n.d.). Sonogashira coupling.

- Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.

- Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.

- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).